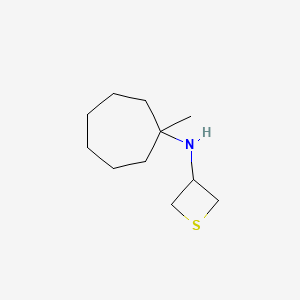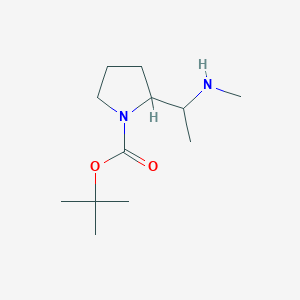
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-bromoethylcarbamate with methylamine. The reaction is carried out in an organic solvent such as ethanol, with potassium iodide as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
- tert-Butyl 2-[(methylamino)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different substituents (e.g., methyl, methylamino, methylcarbamoyl) imparts distinct chemical and physical properties.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents. For example, the presence of a carbamate group can influence the compound’s stability and reactivity in different chemical reactions.
- Applications: Each compound has unique applications based on its specific properties. For instance, tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate may be preferred in certain pharmaceutical applications due to its enhanced stability .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-[1-(methylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9(13-5)10-7-6-8-14(10)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
CWISESPKYLRZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


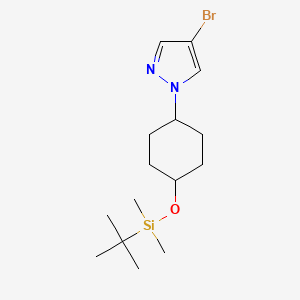
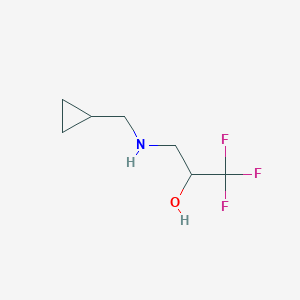
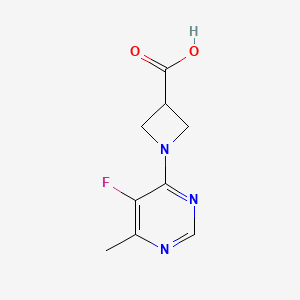
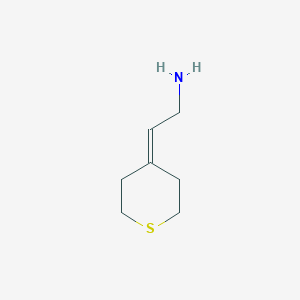
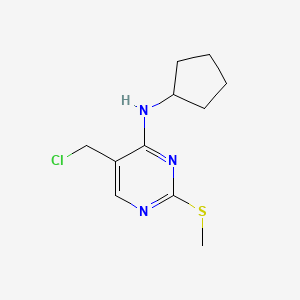
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)
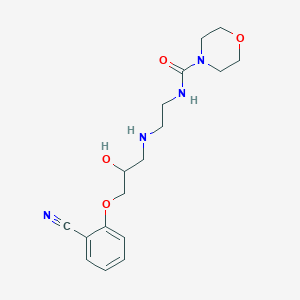
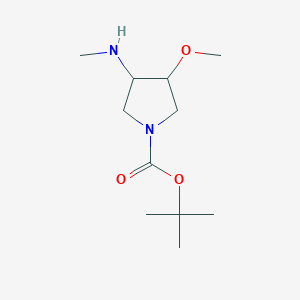
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
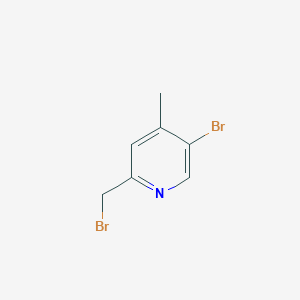
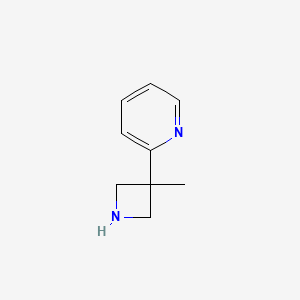
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
